GGTI-2418

Descripción

GGTI-2418 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Propiedades

IUPAC Name |

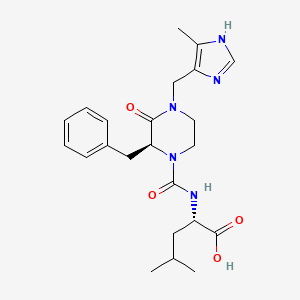

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLCNDRDBCLVOC-ICSRJNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198212 | |

| Record name | GGTI-2418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501010-06-6 | |

| Record name | GGTI-2418 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501010066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GGTI-2418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GGTI-2418 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M67G28K74K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of GGTI-2418 in Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-2418 is a potent and selective peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I), a critical enzyme in the post-translational modification of a variety of proteins, most notably the Rho family of small GTPases.[1] These GTPases are key regulators of numerous cellular processes, including cell cycle progression, survival, and cytoskeletal organization.[1] In breast cancer, the aberrant activity of geranylgeranylated proteins contributes to oncogenesis and metastasis. This technical guide delineates the mechanism of action of this compound in breast cancer cells, providing a comprehensive overview of its effects on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound competitively inhibits GGTase I, preventing the attachment of a geranylgeranyl lipid moiety to the C-terminus of target proteins like RhoA, RhoC, and Rap1.[1] This inhibition disrupts their localization to the cell membrane and subsequent activation, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis. A key event in this process is the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[2]

Quantitative Data Summary

The efficacy of this compound and its methyl ester prodrug, GGTI-2417, has been quantified in various breast cancer models. The following tables summarize the key in vitro and in vivo data.

| Parameter | This compound | Notes | References |

| GGTase I IC50 | 9.5 ± 2.0 nM | In vitro enzyme activity assay. | [1] |

| FTase IC50 | 53 ± 11 µM | Demonstrates high selectivity for GGTase I over Farnesyltransferase (FTase). | [1] |

| Breast Cancer Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition/Regression | References |

| MDA-MB-231 Xenograft | This compound | 100 mg/kg, daily | 94% inhibition | [1] |

| MDA-MB-231 Xenograft | This compound | 200 mg/kg, every third day | 77% inhibition | [1] |

| ErbB2 Transgenic Mice | This compound | Not specified | Induces significant tumor regression | [1][3] |

Signaling Pathways and Molecular Interactions

The mechanism of this compound involves the modulation of several interconnected signaling pathways.

Inhibition of Geranylgeranylation

The primary action of this compound is the direct inhibition of GGTase I.

Downstream Effects on Rho GTPase Signaling

Inhibition of Rho GTPase geranylgeranylation prevents their activation and downstream signaling, impacting pathways such as PI3K/Akt.

Regulation of the Cell Cycle

A critical consequence of this compound treatment is the G1 phase cell cycle arrest, mediated by the stabilization of p27Kip1. GGTI-2417, the prodrug, has been shown to inhibit the Cdk2-mediated phosphorylation of p27Kip1 at Threonine 187 (Thr187), preventing its degradation and leading to its accumulation in the nucleus.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Culture

-

Cell Lines: MDA-MB-231 and MDA-MB-468 human breast cancer cell lines are commonly used.

-

Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][5]

-

Passaging: When cells reach 80-90% confluency, they are detached using trypsin-EDTA, neutralized with complete medium, centrifuged, and re-seeded at a lower density.[4]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231 at 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or GGTI-2417 for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (S473), total Akt, p27Kip1, phospho-p27 (Thr187), and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.

-

Cell Treatment and Harvesting: Treat breast cancer cells (e.g., MDA-MB-468) with GGTI-2417 for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice, such as nude or NOD/SCID mice.[6][7]

-

Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the mammary fat pad of the mice.[7]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.

-

Treatment: Administer this compound via a suitable route (e.g., intraperitoneal injection) at the desired dose and schedule (e.g., 100 mg/kg daily).[1]

-

Efficacy Evaluation: Continue to monitor tumor growth in the treated and control (vehicle-treated) groups. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).

Conclusion

This compound demonstrates a potent and selective mechanism of action in breast cancer cells, primarily through the inhibition of GGTase I. This leads to the disruption of Rho GTPase-mediated signaling, a decrease in Akt phosphorylation, and a G1 cell cycle arrest orchestrated by the stabilization and nuclear accumulation of p27Kip1. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for breast cancer. The clear impact on well-defined oncogenic pathways underscores its promise as a targeted therapy.

References

- 1. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor reversion: a dream or a reality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. moffitt.org [moffitt.org]

- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of GGTI-2418

For Researchers, Scientists, and Drug Development Professionals

GGTI-2418, a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), has emerged as a significant tool in cancer research. By preventing the post-translational lipid modification of key signaling proteins, this compound triggers a cascade of downstream effects that culminate in the suppression of tumor growth and survival. This guide provides an in-depth exploration of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanism of Action: Inhibition of Geranylgeranylation

Geranylgeranylation is a crucial post-translational modification where a 20-carbon geranylgeranyl pyrophosphate is attached to the C-terminus of specific proteins, most notably small GTPases. This lipid tail acts as a membrane anchor, which is essential for the proper localization and function of these proteins. This compound competitively inhibits GGTase I, the enzyme responsible for this modification, thereby disrupting the function of numerous oncogenic signaling molecules.[1][2][3]

Downstream Signaling Pathways Disrupted by this compound

The primary consequence of GGTase I inhibition by this compound is the functional inactivation of geranylgeranylated proteins. This disruption reverberates through several critical cancer-related signaling pathways.

The Rho GTPase Pathway: Cytoskeletal Integrity and Cell Motility

The Rho family of small GTPases, including RhoA, RhoC, Rac, and Cdc42, are master regulators of the actin cytoskeleton, cell polarity, and cell migration.[1][3][4] Their activity is strictly dependent on geranylgeranylation for membrane association.

-

Effect of this compound: By preventing Rho protein geranylgeranylation, this compound effectively traps these proteins in the cytosol in an inactive state. This leads to a collapse of the organized actin cytoskeleton, inhibition of focal adhesion formation, and a significant reduction in cancer cell migration and invasion.

References

- 1. news-medical.net [news-medical.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of GGTI-2418 in Inhibiting RhoA Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2418, also known as PTX-100, is a potent and selective small molecule inhibitor of Geranylgeranyltransferase I (GGTase I). This enzyme catalyzes the transfer of a geranylgeranyl pyrophosphate moiety to the C-terminus of target proteins, a critical post-translational modification for their proper subcellular localization and function. Among the key substrates of GGTase I are small GTPases of the Rho family, including RhoA. By inhibiting GGTase I, this compound effectively prevents the geranylgeranylation of RhoA, thereby blocking its activation and downstream signaling pathways implicated in cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of RhoA activation. It includes a summary of key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Significance of RhoA in Cellular Signaling

RhoA is a member of the Rho family of small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The activation of RhoA is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance its intrinsic GTPase activity.[1] Once activated, RhoA translocates to the cell membrane and interacts with a variety of downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK), to regulate a multitude of cellular processes including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1][2]

Overexpression and hyperactivation of RhoA have been frequently observed in various human tumors, implicating its crucial role in carcinogenesis.[3] The function of RhoA is critically dependent on its post-translational modification by geranylgeranylation, a process catalyzed by GGTase I.[4][5] This lipid modification anchors RhoA to the cell membrane, a prerequisite for its interaction with downstream effectors.[6] Consequently, inhibiting GGTase I presents a promising therapeutic strategy to abrogate the oncogenic functions of RhoA.

This compound: A Potent Inhibitor of Geranylgeranyltransferase I

This compound is a peptidomimetic small molecule designed to competitively inhibit GGTase I.[4] Its design is based on the C-terminal tetrapeptide sequence of RhoA and RhoC.[4] this compound demonstrates high potency and selectivity for GGTase I over the related enzyme Farnesyltransferase (FTase).

Quantitative Data on this compound Activity

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Selectivity (vs. FTase) | Ki Value (vs. H-Ras-CVLL) | Reference |

| GGTase I | 9.5 ± 2.0 nM | ~5,600-fold | 4.4 ± 1.6 nM | [7][8] |

| FTase | 53 ± 11 µM | - | - | [7][8] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |

| MDA-MB-231 breast cancer xenografts | 100 mg/kg daily or 200 mg/kg every third day for 15 days | Significant inhibition of tumor growth | [8] |

| ErbB2-driven mammary tumors in transgenic mice | 100 mg/kg daily for 5 days | Induced tumor regression (76% decrease) | [8] |

| A549 lung cancer xenografts (low PTEN) | 50 mg/kg intratumoral injections for 5 days (2 rounds) | 25% reduction in tumor size | [9] |

Mechanism of Action: Inhibition of RhoA Prenylation and Downstream Signaling

The primary mechanism by which this compound inhibits RhoA activation is through the direct inhibition of GGTase I. This prevents the covalent attachment of a geranylgeranyl lipid moiety to the cysteine residue within the C-terminal CaaX box of RhoA.

Signaling Pathway

As depicted in Figure 1, this compound directly inhibits GGTase I, preventing the transfer of GGPP to RhoA. This results in an accumulation of unprenylated, cytosolic RhoA which is unable to be activated at the cell membrane. Consequently, downstream signaling through effectors like ROCK is abrogated, leading to the inhibition of cancer cell proliferation, migration, and survival.

Downstream Consequences of RhoA Inhibition

Inhibition of the RhoA pathway by this compound leads to several key downstream effects:

-

Inhibition of Akt Phosphorylation: this compound treatment has been shown to cause a significant decrease in the phosphorylation of Akt at serine 473.[7][10]

-

Induction of p27Kip1: this compound therapy leads to an increase in the levels of the cyclin-dependent kinase inhibitor p27Kip1.[7][10] This is achieved by inhibiting its CDK2-mediated phosphorylation, which leads to the accumulation of p27Kip1 in the nucleus and contributes to cell cycle arrest.[4]

-

Apoptosis Induction: By inhibiting the geranylgeranylation of pro-survival proteins, this compound can induce apoptosis in cancer cells.[9][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on RhoA activation and its downstream consequences.

In Vitro GGTase I Inhibition Assay

This protocol is a generalized procedure based on standard enzymatic assays.

Objective: To determine the IC50 of this compound for GGTase I.

Materials:

-

Recombinant human GGTase I

-

[³H]-Geranylgeranyl pyrophosphate ([³H]GGPP)

-

Recombinant RhoA protein (or a suitable peptide substrate like H-Ras-CVLL)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, combine the assay buffer, recombinant GGTase I, and the RhoA substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding [³H]GGPP.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Transfer the reaction mixture to a filter membrane that binds proteins.

-

Wash the filter to remove unincorporated [³H]GGPP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software.

RhoA Activation Assay (G-LISA)

This protocol is based on commercially available G-LISA kits.[12][13]

Objective: To quantify the levels of active, GTP-bound RhoA in cell lysates following this compound treatment.

Materials:

-

G-LISA RhoA Activation Assay Kit (containing Rho-GTP-binding protein coated plate, lysis buffer, antibodies, etc.)

-

Cancer cell line of interest

-

This compound

-

Standard cell culture reagents

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Lyse the cells using the provided lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Add equal amounts of protein from each lysate to the wells of the Rho-GTP-binding protein coated plate.

-

Incubate the plate to allow active RhoA to bind.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against RhoA and incubate.

-

Wash the wells and add the secondary HRP-conjugated antibody.

-

Wash the wells and add the HRP substrate.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The signal is proportional to the amount of active RhoA in the sample.

Western Blot Analysis of Downstream Effectors

Objective: To assess the effect of this compound on the expression and phosphorylation status of downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt (S473), anti-Akt, anti-p27Kip1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound as described in section 4.2.

-

Lyse the cells and quantify protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a highly specific and potent inhibitor of GGTase I that effectively blocks the activation of RhoA by preventing its essential post-translational geranylgeranylation. This leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the GGTase I-RhoA axis in oncology. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its efficacy and safety profile in various cancer types.

References

- 1. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rho GTPases are over-expressed in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. moffitt.org [moffitt.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sc.edu [sc.edu]

- 13. abcam.com [abcam.com]

GGTI-2418: A Selective Geranylgeranyltransferase I Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GGTI-2418, also known as PTX-100, is a potent and selective peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase-I). This enzyme plays a crucial role in the post-translational modification of several small GTPases, including members of the Rho, Ral, and Rac families, which are pivotal in oncogenic signaling pathways. By competitively inhibiting GGTase-I, this compound disrupts the membrane localization and function of these proteins, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

Protein prenylation, the attachment of isoprenoid lipids to cysteine residues of proteins, is a critical post-translational modification that governs the subcellular localization and function of numerous signaling proteins. Geranylgeranyltransferase I (GGTase-I) is a key enzyme in this process, catalyzing the transfer of a 20-carbon geranylgeranyl group to the C-terminal CAAX motif of substrate proteins. Many of these substrates, such as Rho family GTPases, are integral to cancer progression, regulating processes like cell proliferation, survival, migration, and invasion.[1][2][3] The dependence of cancer cells on these signaling pathways makes GGTase-I an attractive target for therapeutic intervention.

This compound is a small molecule designed to mimic the C-terminal tetrapeptide of RhoA and RhoC, allowing it to act as a competitive inhibitor of GGTase-I.[2] Its high selectivity for GGTase-I over the related enzyme farnesyltransferase (FTase) minimizes off-target effects.[4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, and it has progressed to Phase I clinical trials in patients with advanced solid tumors and T-cell lymphomas.[2][5][6]

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the geranylgeranylation of key signaling proteins. This leads to a cascade of downstream events that collectively inhibit tumor growth and survival.

Inhibition of Rho Family GTPases

The primary targets of this compound are small GTPases of the Rho family (e.g., RhoA, RhoC, Rac1). These proteins require geranylgeranylation for their localization to the cell membrane, where they become active and engage with downstream effectors. By preventing this crucial modification, this compound effectively traps these proteins in an inactive, cytosolic state.[2][3]

Cell Cycle Arrest

Inhibition of GGTase-I by this compound leads to G1 phase cell cycle arrest.[2] A key mechanism underlying this effect is the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[7][8] this compound has been shown to inhibit the Cdk2-mediated phosphorylation of p27 at threonine 187, a step that normally targets p27 for degradation.[7] The resulting increase in nuclear p27 levels leads to the inhibition of CDK2 and CDK4, hypophosphorylation of the retinoblastoma protein (Rb), and ultimately, a halt in the G1/S phase transition.[2]

Modulation of the PI3K/Akt Pathway

This compound has also been shown to impact the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Treatment with this compound can lead to a significant decrease in the phosphorylation of Akt at serine 473, thereby inhibiting its activity.[4][8] This effect may be, in part, due to the inhibition of geranylgeranylation of upstream activators of the PI3K/Akt pathway.

Quantitative Data

In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity (fold) | Reference |

| This compound | GGTase-I | 9.5 ± 2.0 | >5,600 | [4] |

| This compound | FTase | 53,000 ± 11,000 | [4] |

Preclinical In Vivo Efficacy

| Cancer Model | Treatment Regimen | Tumor Growth Inhibition/Regression | Reference |

| MDA-MB-231 Breast Cancer Xenograft | 100 mg/kg daily, i.p., 15 days | Significantly inhibited tumor growth | [4] |

| MDA-MB-231 Breast Cancer Xenograft | 200 mg/kg every third day, i.p., 15 days | Significantly inhibited tumor growth | [4] |

| ErbB2-driven Mammary Tumors (transgenic mice) | 100 mg/kg daily, 5 days | 76% tumor regression | [4] |

| A549 Lung Cancer Xenograft (low PTEN) | 50 mg/kg intratumoral, 5 days (2 rounds) | 25% reduction in tumor size, 100% increase in apoptosis | [9] |

| A549 Lung Cancer Xenograft (low PTEN) with PDT | This compound + Photodynamic Therapy | 62.5% reduction in tumor weight, 300% increase in apoptosis | [9] |

Phase I Clinical Trial Data (Advanced Solid Tumors)

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 2060 mg/m² (administered on days 1-5 of a 21-day cycle) | [2][6] |

| Dose-Limiting Toxicities | None observed | [2][6] |

| Objective Responses | None observed | [2][6] |

| Stable Disease | 4 out of 13 evaluable patients for up to 6.7 months | [2][6] |

| Mean Terminal Half-life | 1.1 hours | [2][6] |

Phase I Clinical Trial Data (Advanced Malignancies, including T-cell Lymphoma)

| Parameter | Value | Reference |

| Dosing Regimen | 500, 1000, and 2000 mg/m² IV infusion over 60 mins, days 1-5 of a 14-day cycle | [5] |

| Overall Response Rate (TCL) | 40% | [5] |

| Median Progression-Free Survival (all TCL) | 5.3 months | [5] |

| Pharmacodynamics | Sustained inhibition of RAP1 geranylgeranylation observed | [5] |

Experimental Protocols

In Vitro GGTase-I Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against GGTase-I.

Materials:

-

Recombinant GGTase-I enzyme

-

[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)

-

Protein substrate (e.g., H-Ras-CVLL)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

This compound or other test compounds

-

Scintillation cocktail and counter

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing assay buffer, GGTase-I enzyme, and the protein substrate.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the reaction by adding [³H]GGPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and precipitating the protein with trichloroacetic acid.

-

Wash the filter paper to remove unincorporated [³H]GGPP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

RhoA Activation Assay (Pull-down)

This assay measures the levels of active, GTP-bound RhoA in cell lysates.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., containing protease inhibitors)

-

Rhotekin-RBD agarose (B213101) beads (binds to active RhoA)

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody for Western blotting

Procedure:

-

Culture and treat cells with this compound or control.

-

Lyse the cells on ice and clarify the lysate by centrifugation.

-

Determine the protein concentration of the lysates.

-

Incubate equal amounts of protein from each sample with Rhotekin-RBD agarose beads with gentle agitation at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using an anti-RhoA antibody to detect the amount of active RhoA pulled down.

-

Analyze total RhoA levels in the input lysates as a loading control.

Soft Agar (B569324) Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Agarose (low melting point)

-

6-well plates

-

Crystal violet stain

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

-

Trypsinize and count the cells.

-

Prepare a cell suspension in complete medium and mix it with an equal volume of 0.7% agarose in medium (final agarose concentration 0.35%) to create the top layer.

-

Plate the cell-agarose mixture on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, adding fresh medium on top of the agar periodically to prevent drying.

-

After colonies have formed, stain them with crystal violet.

-

Count the number of colonies and measure their size using a microscope.

Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage, or intravenous infusion).

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Conclusion and Future Directions

This compound is a promising selective inhibitor of GGTase-I with a well-defined mechanism of action that translates to anti-tumor activity in preclinical models and evidence of clinical activity. Its ability to disrupt key oncogenic signaling pathways provides a strong rationale for its continued development. The Phase I clinical trial results have established its safety and tolerability, although the short half-life suggests that alternative dosing schedules or formulations may be necessary to maximize its therapeutic potential.[2][6] Ongoing and future studies will likely focus on optimizing the dosing regimen, identifying predictive biomarkers of response, and exploring combination therapies to enhance its efficacy in various cancer types. The in-depth understanding of its biological effects and the availability of robust experimental models will be crucial for realizing the full therapeutic potential of this compound.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C23H31N5O4 | CID 11539477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. moffitt.org [moffitt.org]

The Discovery and Development of GGTI-2418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2418, also known as PTX-100, is a potent and selective peptidomimetic small molecule inhibitor of geranylgeranyltransferase I (GGTase I). This enzyme plays a crucial role in the post-translational modification of several small GTPases, including Rho, Rac, and Ral, which are key mediators of the oncogenic RAS signaling pathway. By inhibiting GGTase I, this compound disrupts the proper localization and function of these proteins, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction: The Rationale for Targeting GGTase I

The Ras superfamily of small GTPases acts as molecular switches in a multitude of cellular processes, including proliferation, survival, and migration.[1] The oncogenic potential of Ras is well-established, with mutations in RAS genes being among the most common in human cancers. For Ras and other related GTPases to function, they must undergo post-translational modifications, including prenylation, which involves the covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid lipid tail. This modification is critical for their membrane localization and subsequent engagement with downstream effector proteins.[2][3]

Geranylgeranyltransferase I (GGTase I) is the enzyme responsible for attaching a 20-carbon geranylgeranyl group to the C-terminal CaaX motif of substrate proteins, where 'a' is an aliphatic amino acid and 'X' is typically leucine.[4] Key substrates of GGTase I include Rho, Rac, and Ral GTPases, which are essential for RAS-mediated malignant transformation.[5] The dependence of these oncogenic pathways on geranylgeranylation makes GGTase I a compelling target for anticancer drug development.

Discovery and Synthesis of this compound

This compound was designed as a peptidomimetic inhibitor based on the C-terminal tetrapeptide sequence of GGTase I substrates like RhoA and RhoC.[6] The design strategy involved creating a semi-rigid piperazin-2-one (B30754) scaffold to present the critical pharmacophores in a conformation that mimics the natural substrate, thereby enabling competitive inhibition.[6][7]

Representative Synthesis Protocol

The synthesis of this compound and related 3-aryl-piperazinone inhibitors involves a multi-step process. The following is a representative protocol based on published methods for analogous compounds.[7]

Experimental Protocol: Synthesis of a 3-Aryl-Piperazinone Scaffold

-

Step 1: Synthesis of the Piperazinone Ring.

-

Couple L-leucine methyl ester with N-Cbz-L-phenylalanine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent to form a dipeptide.

-

Reduce the amide bond of the dipeptide using Diisobutylaluminium hydride (DIBAL-H) at -78 °C.

-

Induce cyclization of the resulting amino alcohol in the presence of an acid catalyst (e.g., 70% trifluoroacetic acid in water) to yield the piperazin-2-one scaffold.[7]

-

-

Step 2: Alkylation of the Piperazinone.

-

Alkylate the piperazinone scaffold at the N-1 position with a protected chloromethylimidazole derivative (e.g., trityl-protected 4-(chloromethyl)-5-methyl-1H-imidazole) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at elevated temperature.[7]

-

-

Step 3: Final Deprotection.

-

Remove the protecting groups (e.g., trityl and methyl ester) under appropriate conditions (e.g., acid treatment for the trityl group and saponification with NaOH for the methyl ester) to yield the final active inhibitor, this compound.[7]

-

Mechanism of Action

This compound exerts its anticancer effects by competitively inhibiting GGTase I, which in turn blocks the geranylgeranylation of key signaling proteins. This disruption of the prenylation process leads to a cascade of downstream cellular events.

Signaling Pathways Affected by this compound

The primary mechanism of this compound involves the inhibition of GGTase I, preventing the transfer of geranylgeranyl groups to oncogenic proteins like Rho, Rac, and Ral. This blockage prevents their localization to the cell membrane, thereby inhibiting their downstream signaling functions that drive cell proliferation and survival. The consequences of this inhibition include cell cycle arrest and the induction of apoptosis.

This compound has been shown to induce G1 cell cycle arrest by increasing the nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27.[6][8] This is achieved by inhibiting the CDK2-mediated phosphorylation of p27 at threonine 187, a modification that targets p27 for cytoplasmic localization and degradation.[6]

In cancer cells with deficient or mutated PTEN, this compound can promote apoptosis. PTEN normally protects the inositol (B14025) triphosphate receptor 3 (IP3R3), an apoptosis-promoting protein, from degradation by the F-box protein FBXL2.[2][3] The activity of FBXL2 is dependent on its geranylgeranylation. In the absence of functional PTEN, this compound inhibits the geranylgeranylation of FBXL2, thereby preventing the degradation of IP3R3 and leading to increased apoptosis.[2][3]

Preclinical Development

The preclinical evaluation of this compound demonstrated its high potency and selectivity for GGTase I, as well as significant antitumor activity in various cancer models.

In Vitro Enzyme Inhibition

Experimental Protocol: GGTase I Activity Assay

A representative protocol for determining the in vitro inhibitory activity of this compound against GGTase I is as follows:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ZnCl₂, and dithiothreitol (B142953) (DTT).

-

Enzyme and Substrates: Add recombinant human GGTase I enzyme to the reaction mixture. The substrates consist of a biotinylated peptide substrate (e.g., biotin-KKSKTKCVLL) and [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a termination buffer. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Measure the amount of incorporated [³H]-GGPP using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | Substrate | IC50 | Ki | Selectivity (FTase/GGTase I) |

| GGTase I | H-Ras-CVLL | 9.5 ± 2.0 nM[9] | 4.4 ± 1.6 nM[9] | ~5,600-fold[9] |

| FTase | H-Ras-CVLS | 53 ± 11 µM[9] | - |

In Vivo Antitumor Efficacy

This compound has demonstrated significant antitumor activity in various preclinical cancer models.

Experimental Protocol: Breast Cancer Xenograft Model

A general protocol for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model is as follows:

-

Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media and harvest during the exponential growth phase.

-

Animal Model: Use female immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in a mixture of serum-free media and Matrigel) into the flank of each mouse.[1][10]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via intraperitoneal injection at specified doses and schedules. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Pharmacodynamic Studies: Analyze tumor tissues for biomarkers of this compound activity, such as inhibition of Rap1 geranylgeranylation and changes in the levels of p27 and phosphorylated Akt.[2]

Table 2: In Vivo Efficacy of this compound in Breast Cancer Models

| Model | Cell Line/Strain | Treatment Regimen | Outcome |

| Xenograft | MDA-MB-231 (in nude mice) | 100 mg/kg, daily i.p. for 15 days | 94% tumor growth inhibition[6][8] |

| Xenograft | MDA-MB-231 (in nude mice) | 200 mg/kg, every 3 days i.p. for 15 days | 77% tumor growth inhibition[6][8] |

| Transgenic | ErbB2-driven mammary tumors | 100 mg/kg, daily i.p. for 5 days | 76% tumor regression[9] |

Table 3: In Vivo Efficacy of this compound in Lung Cancer Model with Low PTEN

| Model | Cell Line/Strain | Treatment Regimen | Outcome |

| Xenograft | A549 (in NOD/SCID gamma mice) | 50 mg/kg, intra-tumoral, 5 consecutive days (2 rounds) | 25% reduction in tumor size, 100% increase in apoptosis[11] |

| Xenograft | A549 (in NOD/SCID gamma mice) | This compound + Photodynamic Therapy (PDT) | 62.5% reduction in tumor weight, 300% increase in apoptosis[11] |

Clinical Development

This compound has been evaluated in a first-in-human Phase I clinical trial and is currently undergoing further clinical investigation as PTX-100.

Phase I Clinical Trial in Advanced Solid Tumors

A Phase I, open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound in patients with advanced solid tumors.[6][7]

Experimental Protocol: Phase I Dose-Escalation Study

-

Patient Population: Adult patients with metastatic or unresectable solid tumors for which standard therapy was ineffective or non-existent.[6]

-

Study Design: An accelerated dose-escalation schema was used, starting with single-patient cohorts. Upon observation of grade 2 or greater drug-related toxicity, the design switched to a standard 3+3 dose escalation.[6][8][12]

-

Dosing Regimen: this compound was administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[6][7] Dose levels ranged from 120 to 2060 mg/m².[6]

-

Primary Objectives: To determine the dose-limiting toxicities (DLTs) and the MTD.[6]

-

Secondary Objectives: To assess the overall response rate, characterize pharmacokinetics, and explore biomarkers.[6]

-

Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the pharmacokinetic parameters of this compound.

Table 4: Summary of Phase I Clinical Trial Results for this compound

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | 2060 mg/m²[6][7] |

| Dose-Limiting Toxicities (DLTs) | None observed[6] |

| Drug-Related Grade 3/4 Toxicities | Elevated bilirubin (B190676) and alkaline phosphatase in one patient with biliary obstruction[6][9] |

| Objective Responses | None observed[6][7] |

| Stable Disease | Observed in 4 of 13 evaluable patients for up to 6.7 months[6][7] |

| Mean Terminal Half-life (t½) | 1.1 hours[6][7] |

The study concluded that this compound was safe and tolerable at all tested doses, but the rapid elimination (short half-life) may have resulted in suboptimal target inhibition.[6][7]

Ongoing and Future Clinical Trials

Following the initial Phase I study, a Phase Ib expansion cohort focused on patients with T-cell lymphomas showed encouraging signs of efficacy.[5] A global Phase IIa clinical trial of PTX-100 (this compound) is currently active for the treatment of cutaneous T-cell lymphoma (CTCL).[5]

Conclusion

This compound is a first-in-class GGTase I inhibitor with a well-defined mechanism of action and demonstrated preclinical antitumor activity. While the initial Phase I trial in advanced solid tumors did not show objective responses, likely due to pharmacokinetic limitations, the drug was found to be safe and well-tolerated. The promising signals of efficacy in T-cell lymphomas have paved the way for further clinical development in this indication. The story of this compound highlights the potential of targeting protein prenylation as a therapeutic strategy in oncology and underscores the importance of optimizing dosing and formulation to maximize the clinical benefit of targeted agents. Further research will be crucial to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Mouse xenograft models [bio-protocol.org]

- 3. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]

- 5. Evolving or Immutable - Phase I Solid Tumor Trials in the Era of Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Accelerated titration designs for phase I clinical trials in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of GGTI-2418: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of GGTI-2418, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I). The information presented herein is curated from a range of preclinical and clinical studies to support ongoing research and development efforts.

Introduction

This compound, also known as PTX-100, is a peptidomimetic small molecule designed to competitively inhibit GGTase I.[1] This enzyme catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) lipid moiety to the C-terminal cysteine residue of various proteins, a post-translational modification critical for their proper subcellular localization and function. Key substrates of GGTase I include small GTPases of the Rho, Rac, and Ral families, which are pivotal regulators of intracellular signaling pathways governing cell proliferation, survival, migration, and invasion.[1] Dysregulation of these pathways is a hallmark of many cancers, making GGTase I an attractive target for therapeutic intervention.

Pharmacodynamics: Mechanism of Action and Biological Effects

This compound exerts its biological effects by preventing the geranylgeranylation of key signaling proteins, thereby disrupting their function and downstream signaling cascades.

Inhibition of Geranylgeranyltransferase I

This compound is a highly potent and selective inhibitor of GGTase I. In vitro enzymatic assays have demonstrated its significant affinity for GGTase I over the related enzyme Farnesyltransferase (FTase).

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| GGTase I IC50 | 9.5 ± 2.0 nM | [2] |

| FTase IC50 | 53 ± 11 µM | [2] |

| Selectivity (FTase/GGTase I) | ~5,600-fold | [2] |

| GGTase I Ki (competitive vs. H-Ras-CVLL) | 4.4 ± 1.6 nM | [2] |

Downstream Signaling Pathways

By inhibiting GGTase I, this compound disrupts the function of numerous geranylgeranylated proteins, leading to a cascade of downstream effects.

The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) are critical substrates of GGTase I. Their membrane localization and subsequent activation are dependent on geranylgeranylation. Inhibition of this process by this compound is expected to lead to the mislocalization of Rho proteins and attenuation of their signaling pathways, which are involved in cytoskeletal dynamics, cell adhesion, and motility.

Preclinical studies have shown that this compound treatment leads to an increase in the levels of the cyclin-dependent kinase inhibitor p27Kip1 and a decrease in the phosphorylation of Akt at Ser473.[2] The accumulation of nuclear p27 can induce G1 cell cycle arrest.[1] The inhibition of Akt, a key regulator of cell survival, further contributes to the anti-tumor effects of this compound.

A novel mechanism of action for this compound has been identified involving the PTEN tumor suppressor. In PTEN-deficient cells, the F-box protein FBXL2, which requires geranylgeranylation for its function, targets the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3) for degradation.[3][4] This leads to decreased intracellular calcium signaling and apoptosis. This compound, by inhibiting FBXL2 geranylgeranylation, prevents IP3R3 degradation, thereby restoring apoptosis in PTEN-null cancer cells.[3][4]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been characterized in several preclinical species and in humans.

Preclinical Pharmacokinetics

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Mouse | 25 mg/kg IV | 47.1 | - | 0.27 - 0.79 | - | [5] |

| Mouse | 100 mg/kg IV | 405 | - | 0.27 - 0.79 | - | [5] |

| Mouse | 100 mg/kg IP | 52.0 | 0.17 | 0.57 | 45 | [5] |

| Mouse | 200 mg/kg PO | < 0.07 | - | - | Low | [5] |

| Rat | - | - | - | 0.2 - 0.5 | - | [1] |

| Dog | - | - | - | 0.4 - 1.2 | - | [1] |

-

Absorption: Oral bioavailability of this compound in mice is low.[5]

-

Distribution: Following intravenous administration in mice, this compound rapidly distributes to well-perfused tissues, with the highest concentrations found in the liver, kidney, and lung, and the lowest in the brain and fat.[5]

-

Metabolism: In vitro studies using hepatocytes from mice, rats, dogs, and humans have shown that this compound is metabolized into five oxidized metabolites (M1-M5).[1] M1 was not detected in human hepatocytes.[1]

-

Excretion: In mice, the majority of the administered dose is excreted in the feces, with less than 1% and 7.3-8.5% recovered in the urine after oral and intravenous administration, respectively, suggesting significant biliary excretion.[5]

Clinical Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided insights into the pharmacokinetics of this compound in humans.

Table 3: Human Pharmacokinetic Parameters of this compound from a Phase I Study

| Dose Range (mg/m²) | Route | t1/2 (h) | Key Observation | Reference |

| 120 - 2060 | 30-min IV infusion (Days 1-5 of a 21-day cycle) | 1.1 (mean) | Rapid elimination | [1][5] |

The study concluded that this compound was safe and tolerable at all tested doses, but the rapid elimination may have resulted in subtherapeutic drug concentrations for a significant portion of the dosing cycle.[1]

Experimental Protocols

In Vitro GGTase I Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GGTase I.

Materials:

-

Recombinant human GGTase I

-

[³H]-GGPP (Geranylgeranyl pyrophosphate)

-

Biotinylated Ras-CVLL peptide substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine the GGTase I enzyme, biotinylated Ras-CVLL peptide, and varying concentrations of this compound.

-

Initiate the reaction by adding [³H]-GGPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add streptavidin-coated SPA beads to the wells. The beads will bind to the biotinylated peptide substrate.

-

If the [³H]-GGPP has been transferred to the peptide, the radioactivity will be in close proximity to the scintillant in the beads, generating a signal.

-

Measure the radioactivity using a microplate scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Protein Geranylgeranylation

Objective: To assess the effect of this compound on the geranylgeranylation of a target protein (e.g., Rap1A) in cultured cells.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the ungeranylgeranylated form of the target protein or an antibody that recognizes a shift in molecular weight.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

-

Harvest the cells and prepare cell lysates using an appropriate lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance or increase in the ungeranylgeranylated form of the protein indicates inhibition of GGTase I.

Quantification of this compound in Plasma using HPLC-MS/MS

Objective: To determine the concentration of this compound in plasma samples.

Materials:

-

Plasma samples

-

This compound analytical standard

-

Internal standard (IS)

-

Acetonitrile

-

Formic acid

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a defined volume of plasma, add the internal standard and a protein precipitation agent (e.g., acetonitrile).

-

Vortex to mix and precipitate the proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC system.

-

Separate this compound and the IS from endogenous plasma components on the analytical column using a suitable mobile phase gradient.

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the IS in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

-

Calculate the peak area ratio of this compound to the IS for all samples.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a potent and selective inhibitor of GGTase I with a well-defined mechanism of action that involves the disruption of key oncogenic signaling pathways. Preclinical studies have demonstrated its anti-tumor activity. The pharmacokinetic profile of this compound is characterized by rapid elimination in both preclinical species and humans, a factor that requires careful consideration in the design of clinical dosing regimens. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties of this compound and its potential as a therapeutic agent.

References

- 1. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moffitt.org [moffitt.org]

- 3. PTEN counteracts FBXL2 to promote IP3R3- and Ca2+-mediated apoptosis limiting tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PTEN counteracts FBXL2 to promote IP3R3– and Ca2+–mediated apoptosis limiting tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of GGTI-2418 in T-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell lymphomas (TCLs) are a heterogeneous group of aggressive non-Hodgkin lymphomas that arise from mature T-cells.[1] Current treatment regimens, often involving multi-agent chemotherapy, yield long-term disease-free survival in only a fraction of patients, with many experiencing relapsed or refractory disease.[1][2] This underscores the urgent need for novel therapeutic strategies that target the molecular underpinnings of TCL pathogenesis.

One such promising target is Geranylgeranyltransferase I (GGTase-I), a critical enzyme in the post-translational modification of several proteins implicated in cancer.[3][4][5] GGTase-I catalyzes the attachment of a 20-carbon geranylgeranyl lipid to the C-terminus of proteins containing a CAAX motif.[4][5] This modification is essential for the membrane localization and function of key signaling molecules, particularly the Rho family of small GTPases (e.g., Rho, Rac, Ral), which are crucial for cancer cell proliferation, survival, and metastasis.[3][6][7]

GGTI-2418 (also known as PTX-100) is a first-in-class, peptidomimetic small molecule inhibitor of GGTase-I.[3][8] By blocking the function of GGTase-I, this compound disrupts oncogenic signaling pathways downstream of the frequently mutated RAS oncogene, thereby inducing programmed cell death and inhibiting tumor growth in various cancer models.[3][8] This document provides an in-depth overview of the therapeutic potential of this compound in T-cell lymphoma, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Mechanism of Action of this compound

This compound competitively inhibits GGTase-I, showing selectivity over farnesyltransferase.[3] The primary mechanism of action of this compound in T-cell lymphoma involves the disruption of the function of geranylgeranylated proteins, most notably the Rho, Rac, and Ral GTPases.[6] These proteins are critical downstream effectors of the RAS oncogene and play a pivotal role in cell proliferation, viability, and migration.[3][6] By preventing their geranylgeranylation, this compound inhibits their localization to the cell membrane, thereby blocking their oncogenic activity.[6]

Furthermore, research has uncovered a crucial role for this compound in modulating the AKT survival pathway, particularly in the context of resistance to other therapies. In TCL, resistance to histone deacetylase inhibitors (HDACIs) can be driven by the activation of AKT.[9][10] this compound has been shown to suppress this escape mechanism by decreasing the levels of phosphorylated (active) AKT, thus restoring sensitivity to HDACIs.[9][10][11]

Figure 1: Mechanism of action of this compound in T-cell lymphoma.

Clinical and Preclinical Efficacy of this compound

This compound, under the name PTX-100, has demonstrated encouraging signs of clinical activity and a favorable safety profile in patients with T-cell lymphomas.[8]

Monotherapy in T-Cell Lymphoma

A Phase 1 study (NCT03900442) followed by a Phase 1b expansion cohort focusing on T-cell lymphomas has provided key insights into the potential of PTX-100.[6][8] Following promising results, a global Phase 2a clinical trial was initiated to further evaluate the efficacy and safety of PTX-100 in patients with relapsed or refractory cutaneous T-cell lymphoma (CTCL).[8] The U.S. Food and Drug Administration has granted PTX-100 orphan drug designation for all T-cell lymphomas and fast-track designation for the treatment of relapsed or refractory mycosis fungoides, the most common form of CTCL.[8]

Table 1: Summary of Phase 1 Clinical Trial Data for PTX-100 (this compound) in T-Cell Lymphoma

| Parameter | Finding | Reference |

|---|---|---|

| Study Population | Patients with advanced malignancies, with an expansion cohort for T-cell lymphoma (TCL). Median of 3 prior lines of therapy. | [6] |

| Dose Escalation | 500, 1000, and 2000 mg/m² administered by IV infusion over 60 minutes on days 1 to 5 of a 14-day cycle. | [6] |

| Efficacy in TCL | Overall Response Rate (ORR): 40% | [6] |

| Median Progression-Free Survival (PFS): 5.3 months | [6] | |

| Long-term responses observed (up to 32 months) in two TCL patients. | [6] | |

| Safety | Promising safety profile. Grade ≥3 adverse events included neutropenia (2 patients, 1 possibly related). Grade 1-2 events (possibly related) included nausea (4 patients) and diarrhea (3 patients). | [6] |

| Pharmacodynamics | Target engagement confirmed by sustained inhibition of geranylgeranylation of RAP1A in peripheral blood monocytes, even at the lowest dose. |[6] |

Figure 2: Clinical development workflow for this compound (PTX-100) in T-cell lymphoma.

Combination Therapy with HDAC Inhibitors

A significant advancement in the therapeutic strategy for TCL involves the combination of this compound with histone deacetylase inhibitors (HDACIs) like belinostat (B1667918) and romidepsin.[9][10] While HDACIs are approved for TCL, resistance often develops, partly through the activation of the pro-survival AKT pathway.[9][10] Preclinical studies have demonstrated that this compound can overcome this resistance.

The combination of this compound (or its pro-drug GGTI-2417) with HDACIs synergistically increases cancer cell death in various TCL cell lines (HH, H9, and Hut78).[10] This synergistic effect is mediated by the suppression of the AKT pathway.[9][10] The combination markedly decreases phosphorylated AKT levels, and ectopic expression of constitutively active AKT confers resistance to the combination, confirming the mechanism.[10][11] In vivo, flank xenograft models showed that the combination treatment was significantly more effective at inhibiting tumor growth than either drug alone.[10][11] These findings provide a strong rationale for a clinical trial combining this compound and HDACIs in patients with relapsed/refractory TCL.[9]

Figure 3: Synergistic mechanism of this compound and HDAC inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols based on the available literature.

Clinical Trial Protocol (Phase 1, NCT03900442)

-

Study Design: An open-label, 3+3 dose-escalation study with a subsequent expansion phase.[6]

-

Patient Population: Adults with treatment-refractory advanced solid tumors; the expansion cohort specifically enrolled patients with T-cell lymphoma.[6]

-

Drug Administration: PTX-100 (this compound) was administered via a 60-minute intravenous (IV) infusion on days 1 through 5 of a 14-day cycle for the initial 4 cycles. For patients showing a clinical benefit (complete response, partial response, or stable disease), treatment could be continued in 21-day cycles.[6]

-

Dose Levels: 500, 1000, and 2000 mg/m².[6]

-

Response Assessment: Disease response was evaluated after 4 cycles using CT, MRI, or PET-CT scans, or as per standard of care. In the continuation phase, assessments were performed every 3 months.[6]

-

Pharmacodynamic (PD) Studies: To confirm target engagement, peripheral blood monocytes (PBMCs) were isolated from patients on cycle 1, day 1 (pre-treatment) and subsequently on days 2, 3, 4, 5, and 8. The effect of PTX-100 on the geranylgeranylation of the small GTPase RAP1A was determined, likely via Western blot analysis comparing the processed (lower band) and unprocessed (upper band) forms of the protein.[6]

In Vitro Synergy Studies (GGTI + HDACI)

-

Cell Lines: Human TCL cell lines such as HH, H9, and Hut78 were used.[10]

-

Drug Treatment: Cells were co-treated with an HDACI (e.g., belinostat or romidepsin) and the this compound methyl ester pro-drug, GGTI-2417.[10]

-

Assessment of Cell Death/Viability: Cell viability was likely assessed using standard assays such as MTT or CellTiter-Glo, or apoptosis was quantified via Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Synergy Analysis: The synergistic, additive, or antagonistic nature of the drug combination was likely determined using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.

-

Western Blot Analysis: To investigate the mechanism, protein lysates from treated cells were subjected to SDS-PAGE and Western blotting to detect levels of total and phosphorylated AKT (p-AKT), as well as other relevant proteins in the pathway.[10]

In Vivo Xenograft Studies

-

Animal Model: Flank xenograft models were established, likely by subcutaneously injecting human TCL cells (e.g., HH or H9) into immunocompromised mice (e.g., nude or SCID mice).[10][11]

-

Treatment: Once tumors reached a palpable size, mice were randomized into groups to receive vehicle control, HDACI alone, GGTI alone, or the combination of HDACI and GGTI.[10]

-

Efficacy Evaluation: Tumor growth was monitored regularly by measuring tumor volume (e.g., using calipers). The primary endpoint was the inhibition of tumor growth compared to control and single-agent groups.[10]

Conclusion and Future Directions

This compound has emerged as a promising therapeutic agent for T-cell lymphoma, demonstrating both single-agent clinical activity and a strong synergistic potential in combination with HDAC inhibitors. Its mechanism of action, targeting the fundamental process of protein geranylgeranylation, offers a novel approach to disrupt key oncogenic signaling pathways. The ongoing Phase 2a clinical trial in CTCL will be critical in further defining its efficacy and safety profile.

Future research should focus on:

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound, potentially through analysis of RAS/Rho pathway mutations or gene expression signatures.

-

Expansion of Combination Strategies: Exploring the synergy of this compound with other targeted agents or immunotherapies to further enhance anti-tumor activity and overcome resistance.

-

Optimizing Dosing and Scheduling: While the current regimen shows promise, further studies could explore alternative dosing schedules or formulations to maximize target inhibition, especially given the short plasma half-life observed in earlier studies.[3][12]

The development of this compound represents a significant step forward in the targeted therapy of T-cell lymphoma, offering new hope for patients with this challenging disease.[9]

References

- 1. cornell-lymphoma.com [cornell-lymphoma.com]

- 2. T-Cell Therapy for Lymphoma Using Nonengineered Multiantigen-Targeted T Cells Is Safe and Produces Durable Clinical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. ashpublications.org [ashpublications.org]

- 7. mdpi.com [mdpi.com]

- 8. news-medical.net [news-medical.net]

- 9. Massey scientists discover promising drug combination to overcome resistance in T-cell lymphoma | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 10. Geranylgeranyl transferase-1 inhibitor GGTI-2417 enhances the anti-tumour efficacy of histone deacetylase inhibitors in different T-cell lymphoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Phase I Study of this compound (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]